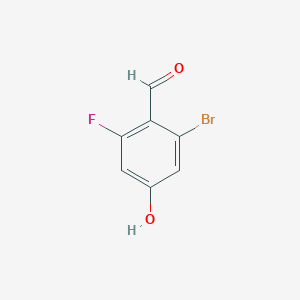

2-Bromo-6-fluoro-4-hydroxybenzaldehyde

CAS No.: 1629141-29-2

Cat. No.: VC11734090

Molecular Formula: C7H4BrFO2

Molecular Weight: 219.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1629141-29-2 |

|---|---|

| Molecular Formula | C7H4BrFO2 |

| Molecular Weight | 219.01 g/mol |

| IUPAC Name | 2-bromo-6-fluoro-4-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |

| Standard InChI Key | OHNADCAMSNTRIP-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C=O)Br)O |

| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)Br)O |

Introduction

Structural and Molecular Characteristics

Table 1: Estimated Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

While no direct method for 2-bromo-6-fluoro-4-hydroxybenzaldehyde is documented, its synthesis can be inferred from analogous compounds. A plausible two-step approach combines bromination and oxidation, adapted from the preparation of 2-bromo-6-fluorobenzaldehyde :

Step 1: Bromination of 6-Fluoro-4-hydroxybenzaldehyde

-

Reagents: Hydrobromic acid (HBr), hydrogen peroxide (H₂O₂), under UV light.

-

Mechanism: Radical bromination selectively substitutes the methyl group adjacent to the hydroxyl group, yielding 2-bromo-6-fluoro-4-hydroxybenzyl bromide .

Step 2: Kornblum Oxidation

-

Reagents: Dimethyl sulfoxide (DMSO), inorganic oxidants (e.g., KMnO₄).

-

Conditions: 70–100°C for 3–8 hours.

-

Outcome: Oxidation of the benzyl bromide intermediate to the aldehyde .

Key Challenges:

-

Regioselectivity: Ensuring bromination occurs at position 2 requires careful control of reaction conditions.

-

Hydroxyl Group Stability: Protection (e.g., acetylation) may be necessary to prevent undesired side reactions during oxidation .

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing effects of bromine and fluorine direct electrophilic attacks to positions 3 and 5 of the aromatic ring. For example:

-

Nitration: Yields nitro derivatives at position 3, useful in dye synthesis .

-

Sulfonation: Introduces sulfonic acid groups for water-soluble derivatives .

Aldehyde-Specific Reactions

-

Oxidation: Forms 2-bromo-6-fluoro-4-hydroxybenzoic acid, a potential metabolite or synthetic intermediate.

-

Reduction: Produces 2-bromo-6-fluoro-4-hydroxybenzyl alcohol, a precursor for ether or ester derivatives .

Table 2: Common Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| 2-Bromo-6-fluoro-4-hydroxybenzoic acid | Pharmaceutical intermediate | |

| Schiff bases | Antimicrobial agents | |

| Thiosemicarbazones | Anticancer research |

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound’s structural motifs align with bioactive molecules:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume